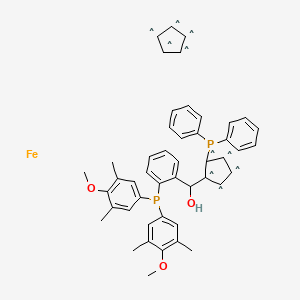
Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a trifluoromethyl group and a dioxaborolane moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, depending on the conditions and reagents used.
Substitution: The compound is amenable to various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
科学研究应用
Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Materials Science: The compound is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolane moiety can facilitate interactions with biological molecules through hydrogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at a different position.
Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-: Another positional isomer with the trifluoromethyl group at the 6-position.
Uniqueness
The unique positioning of the trifluoromethyl and dioxaborolane groups in Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)- imparts distinct chemical properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of Quinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C16H17BF3NO2 |
|---|---|
分子量 |
323.1 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)12-8-9-21-13-10(12)6-5-7-11(13)16(18,19)20/h5-9H,1-4H3 |
InChI 键 |
SUYMSQSIBHRPQZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


amine](/img/structure/B12104135.png)

![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)

![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)


![(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal](/img/structure/B12104192.png)

